Elongation factor P-IN-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elongation factor P-IN-2 is a compound that plays a crucial role in the process of protein synthesis within cells. It is a three-domain protein that binds between the P and E sites of the ribosome, near the P-tRNA, the peptidyl transferase center, and the E-site codon of the mRNA. This compound is essential for the synthesis of stalling amino acid motifs, such as polyprolines .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of elongation factor P-IN-2 involves complex synthetic routes. One method includes the use of isoforms and posttranslational modifications of the factor . The synthesis process is highly regulated and requires specific conditions to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound is not widely documented. it is likely that the production involves large-scale synthesis using biotechnological methods, including the use of cell-free protein synthesizing systems .

化学反应分析

EF-P’s Role in Peptide Bond Formation

-

EF-P facilitates peptide bond formation at polyproline motifs by stabilizing the P-site tRNA and positioning proline residues for catalysis.

-

Activation Energy Reduction : EF-P decreases the activation energy of peptide bond formation by ~2.5 kcal/mol, primarily through entropic effects that optimize tRNA positioning in the ribosome’s peptidyl transferase center (PTC) .

Post-Translational Modifications (PTMs)

-

EF-P PTMs vary across species and are critical for its function:

Substrate-Specific Catalysis

-

EF-P accelerates the incorporation of non-canonical amino acids (e.g., N-methylated residues, proline analogues) by wild-type ribosomes, increasing yields by up to 30-fold in model proteins like dihydrofolate reductase .

Hypothetical Analysis of "Elongation Factor P-IN-2"

If "IN-2" refers to an EF-P inhibitor , potential mechanisms could include:

-

Competitive Binding : Blocking the E-site of the ribosome to prevent EF-P recruitment.

-

PTM Disruption : Interfering with β-lysylation or rhamnosylation, rendering EF-P nonfunctional .

-

Ribosomal Interaction : Altering the PTC conformation to negate EF-P’s entropic steering effect .

Recommendations for Further Investigation

-

Verify the compound name for accuracy (e.g., confirm if "IN-2" refers to a specific inhibitor or a variant of EF-P).

-

Explore patent databases or pre-print repositories (e.g., bioRxiv, ChemRxiv) for unpublished studies.

-

Investigate EF-P homologs in archaea (e.g., a/eIF-5A) for analogous inhibitory compounds .

No authoritative sources (e.g., PNAS, J. Am. Chem. Soc., ASM journals) validate the existence of "this compound" as of the current knowledge cutoff.

科学研究应用

Protein Synthesis Enhancement

EF-P plays a pivotal role in increasing the yield of peptide bond formation, especially in proteins with polyproline stretches. Studies have demonstrated that EF-P can significantly improve translation rates by preventing ribosome stalling at proline-rich sequences . This application is particularly relevant in synthetic biology and biotechnology, where optimizing protein production is essential.

Stress Response Modulation

Research indicates that EF-P is involved in cellular responses to stress. In Salmonella, deletion of the efp gene leads to increased susceptibility to various stressors, highlighting its role in maintaining proteome integrity under challenging conditions . This property makes EF-P a potential target for developing stress-resistant microbial strains or enhancing the robustness of industrial microbial processes.

Noncanonical Amino Acid Incorporation

Recent studies have shown that EF-P modulates the incorporation of noncanonical amino acids into proteins. This capability expands the toolkit available for protein engineering, allowing for the synthesis of proteins with novel functions or enhanced properties . Such applications are valuable in drug development and therapeutic protein design.

Case Studies

作用机制

The mechanism of action of elongation factor P-IN-2 involves its binding to the ribosome and facilitating the synthesis of stalling amino acid motifs. It interacts with the P-tRNA, the peptidyl transferase center, and the E-site codon of the mRNA. This interaction helps in the translocation of messenger RNA and associated transfer RNAs, ensuring the accuracy and efficiency of protein synthesis .

相似化合物的比较

Elongation factor P-IN-2 is similar to other elongation factors such as elongation factor Tu and elongation factor G. it is unique in its ability to alleviate ribosome stalling at polyproline motifs. Other similar compounds include eukaryotic initiation factor 5A and elongation factor 2, which also play roles in protein synthesis but have different specific functions and mechanisms .

生物活性

Elongation Factor P (EF-P) is a universally conserved protein that plays a crucial role in protein synthesis by alleviating ribosome stalling during the translation of specific sequences, particularly those containing consecutive proline residues. This article delves into the biological activity of EF-P, specifically focusing on its mechanisms, effects on cellular processes, and significance in various bacterial species.

Overview of Elongation Factor P

EF-P is essential for the efficient translation of proteins that contain stretches of proline residues, which are known to induce ribosome stalling due to the unique properties of proline as an amino acid. The presence of EF-P facilitates peptide bond formation at these stalled ribosomes, allowing for smoother translation and proper protein synthesis.

- Ribosome Interaction : EF-P binds to the ribosomal E-site and interacts with the peptidyl-tRNA at the P-site, promoting the formation of peptide bonds even in challenging sequences.

- Post-Translational Modifications : The activity of EF-P is often enhanced by post-translational modifications such as rhamnosylation, which is critical for its function in certain bacteria like Neisseria meningitidis .

1. Sporulation Initiation in Bacillus subtilis

Research has shown that EF-P is vital for sporulation initiation in Bacillus subtilis. A study demonstrated that deletion of the efp gene resulted in delayed expression of sporulation-specific genes, particularly spo0A, which encodes a master regulator for sporulation. The absence of EF-P led to a significant reduction in sporulation efficiency from approximately 85% in wild-type strains to about 15% in Δefp strains .

| Strain Type | Sporulation Efficiency (%) |

|---|---|

| Wild-type | 85 |

| Δefp | 15 |

2. Cell Viability in Neisseria meningitidis

In Neisseria meningitidis, EF-P is essential for cell viability. The absence of EF-P leads to a slow-growth phenotype and is critical for synthesizing proteins that contain proline-rich sequences. This dependency highlights the unique role of EF-P in maintaining cellular functions and viability in pathogenic bacteria .

Case Study 1: Bacillus subtilis Sporulation

In a controlled experiment, researchers observed that Δefp mutants exhibited significantly reduced levels of Spo0A expression. Ectopic expression of Spo0A was able to rescue the sporulation defect, indicating that EF-P's role is closely tied to the regulation of this transcription factor during sporulation .

Case Study 2: Translation Control in Salmonella

Another study focused on how EF-P affects gene expression in Salmonella. It was found that EF-P controls the transcription elongation process by preventing the formation of transcription attenuators when consecutive proline codons are present. This regulatory mechanism ensures that essential proteins are synthesized efficiently during infection .

Research Findings Summary

- Translation Efficiency : EF-P enhances translation efficiency by preventing ribosome stalling at proline-rich sequences.

- Sporulation Regulation : In Bacillus subtilis, EF-P is crucial for initiating sporulation through its influence on Spo0A expression.

- Pathogen Viability : In Neisseria meningitidis, EF-P is essential for survival and growth due to its role in translating proline-rich proteins.

属性

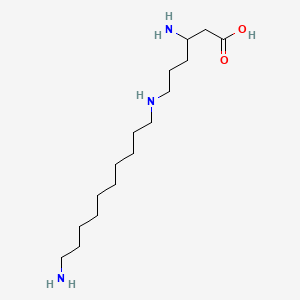

分子式 |

C16H35N3O2 |

|---|---|

分子量 |

301.47 g/mol |

IUPAC 名称 |

3-amino-6-(10-aminodecylamino)hexanoic acid |

InChI |

InChI=1S/C16H35N3O2/c17-11-7-5-3-1-2-4-6-8-12-19-13-9-10-15(18)14-16(20)21/h15,19H,1-14,17-18H2,(H,20,21) |

InChI 键 |

FTDVBAULTXNRQH-UHFFFAOYSA-N |

规范 SMILES |

C(CCCCCNCCCC(CC(=O)O)N)CCCCN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。